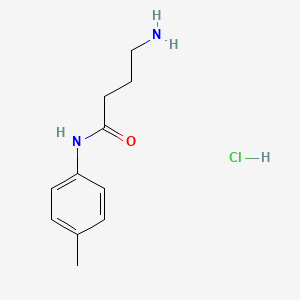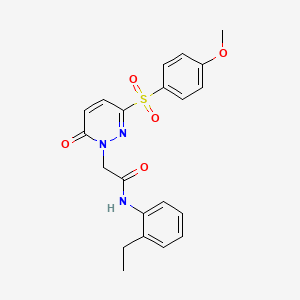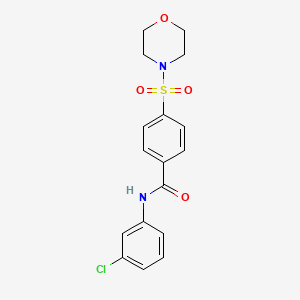![molecular formula C21H19N3O4S B2546209 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 893992-80-8](/img/structure/B2546209.png)
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as those described in the provided papers, typically involves the formation of a thioacetamide bridge and the attachment of various substituents to a core structure, such as a pyrimidine or imidazo[1,2-b]pyridazine ring. The methods used to synthesize these compounds could potentially be adapted to synthesize the compound , taking into account the specific substituents present in its structure .
Molecular Structure Analysis
The molecular structure of related compounds shows a folded conformation around the methylene carbon atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonding, as seen in the crystal structures of the compounds studied in the first paper . The inclination of the pyrimidine ring to the benzene ring is significant, which suggests that similar steric and electronic effects might be expected in the compound of interest.
Chemical Reactions Analysis
While the provided papers do not directly address the chemical reactions of the specific compound, they do discuss the reactivity of similar structures. The presence of a thioacetamide group in the compounds suggests potential reactivity through this moiety, possibly involving nucleophilic substitution or addition reactions. The electronic effects of the substituents on the core rings would influence the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the related structures discussed in the papers. For example, the presence of a 1,3-benzodioxol moiety could affect the compound's solubility and electronic properties. The intramolecular hydrogen bonding observed in similar compounds could also influence the melting point and stability of the compound . The central nervous system activity of related compounds suggests that the compound may also exhibit biological activity, which could be explored in further studies .
Aplicaciones Científicas De Investigación
Enzyme Inhibitory Potential
- Enzyme Inhibition: New sulfonamides containing benzodioxane and acetamide moieties, similar in structure to the queried compound, have shown significant inhibitory activity against α-glucosidase and acetylcholinesterase, indicating potential applications in enzyme inhibition research (Abbasi et al., 2019).
Molecular Synthesis and Reaction Studies
- Synthetic Reactions: Compounds structurally related to the queried molecule have been synthesized and studied for their reactions with various nitrogen-containing binucleophilic agents. This research contributes to the understanding of molecular synthesis and reactivity (Kosolapova et al., 2013).
Crystallographic Studies
- Crystal Structure Analysis: Investigations into the crystal structures of related acetamide compounds have been conducted, providing insights into molecular conformation and stability, which is essential for understanding the physical properties of such molecules (Subasri et al., 2016).
Anticancer Research
- Anticancer Properties: Studies have shown that certain acetamide derivatives, similar to the queried compound, exhibit notable anticancer effects, indicating potential applications in cancer research and therapy (Wang et al., 2015).
Central Nervous System Activities
- CNS Activity: Research on imidazo[1,2-b]pyridazines, which are structurally related, has highlighted their activity in the central nervous system, suggesting potential applications in neurological research (Barlin et al., 1992).
Toxicity and Tumor Inhibition Studies
- Toxicity and Tumor Inhibition: Novel derivatives of 1,3,4-oxadiazole and pyrazoles have been investigated for toxicity assessment and tumor inhibition. Such studies are crucial for developing safer and more effective therapeutic agents (Faheem, 2018).
Antinociceptive Activity
- Antinociceptive Effects: Research on pyridazinone derivatives, which are structurally similar, has shown significant antinociceptive activity, contributing to pain management studies (Doğruer et al., 2000).
Histamine H2-Receptor Antagonist Research
- H2-Receptor Antagonism: Imidazo[1,2-a]pyridinylethylbenzoxazoles and related compounds, structurally related to the queried molecule, have been found to exhibit histamine H2-receptor antagonist activity, which is significant for gastrointestinal disorders research (Katsura et al., 1992).
Antimicrobial and Antifungal Research
- Antimicrobial and Antifungal Activity: Synthesized compounds structurally similar to the queried molecule have shown promising antimicrobial and antifungal activities, indicating potential applications in infectious disease research (Pandya et al., 2019).
Propiedades
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-13-3-6-17(26-2)16(9-13)22-20(25)11-29-21-8-5-15(23-24-21)14-4-7-18-19(10-14)28-12-27-18/h3-10H,11-12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQDHTWWBSXZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-5-[(4,5-dichloroimidazol-1-yl)methyl]-1-methyl-2-phenylpyrazol-3-one](/img/structure/B2546126.png)
![2-naphthalen-2-yloxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2546127.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2546128.png)

![N-[(2,3-Dimethylphenyl)methyl]-N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B2546131.png)
![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2546132.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2546134.png)
![N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide](/img/structure/B2546136.png)
![1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2546138.png)

![N-(3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2546140.png)
![5-({[(Cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2546147.png)

